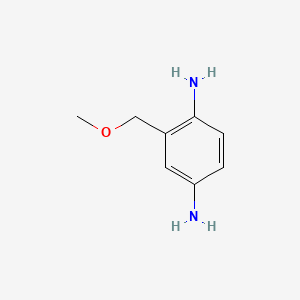

2-(Methoxymethyl)benzene-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKBLCWBDLLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187451 | |

| Record name | 2-Methoxymethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337906-36-2 | |

| Record name | 2-Methoxymethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337906-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxymethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337906362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxymethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5982W4U40M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Blueprint of 2-(Methoxymethyl)benzene-1,4-diamine: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic signature of 2-(methoxymethyl)benzene-1,4-diamine, a key intermediate in various chemical syntheses, particularly in the formulation of dyes and polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach is rooted in decades of practical application, emphasizing not just the data itself, but the rationale behind the spectroscopic observations and their interpretation.

Introduction: The Molecular Identity of this compound

This compound, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , is a substituted p-phenylenediamine.[1] Its structure, featuring a benzene ring with two amine groups and a methoxymethyl substituent, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the compound's identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic view of the molecule's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. For this compound, we expect distinct signals for the aromatic protons, the amine protons, the methylene protons of the methoxymethyl group, and the methyl protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is a suitable choice due to its ability to dissolve the polar amine compound and its distinct solvent peak that does not interfere with the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary and Interpretation

A patent describing the synthesis of this compound reports the following ¹H-NMR data in DMSO-d₆:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.41 | Doublet (d) | 1H | Aromatic C-H |

| 6.37 | Doublet (d) | 1H | Aromatic C-H |

| 6.33 | Doublet of doublets (dd) | 1H | Aromatic C-H |

| 4.24 | Singlet (s) | 2H | -NH₂ |

| 4.21 | Singlet (s) | 2H | -CH₂- |

| 4.11 | Singlet (s) | 2H | -NH₂ |

| 3.23 | Singlet (s) | 3H | -OCH₃ |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[2]

Interpretation of the ¹H NMR Spectrum:

The interpretation of the reported data presents a nuanced picture of the molecule's structure.[2]

-

Aromatic Region (6.33-6.41 ppm): The three signals in the aromatic region, integrating to one proton each, are consistent with the three protons on the substituted benzene ring. The doublet and doublet of doublets splitting patterns arise from coupling between adjacent protons.

-

Amine Protons (4.24 and 4.11 ppm): The two singlets at 4.24 and 4.11 ppm, each integrating to two protons, are assigned to the two amine (-NH₂) groups. The appearance of two distinct signals for the amine protons suggests that their chemical environments are different, possibly due to restricted rotation or hydrogen bonding interactions with the solvent or other molecules.

-

Methylene and Methyoxy Protons (4.21 and 3.23 ppm): The singlet at 4.21 ppm, integrating to two protons, corresponds to the methylene (-CH₂-) protons of the methoxymethyl group. The singlet at 3.23 ppm, integrating to three protons, is characteristic of the methyl (-OCH₃) protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

} "Molecular structure of this compound with atom numbering."

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (ppm) | Assignment |

| ~140-150 | C-NH₂ |

| ~135-145 | C-NH₂ |

| ~120-130 | C-CH₂OCH₃ |

| ~115-125 | C-H |

| ~110-120 | C-H |

| ~105-115 | C-H |

| ~70-75 | -CH₂- |

| ~55-60 | -OCH₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The six carbons of the benzene ring are expected to appear in the range of 105-150 ppm. The carbons directly attached to the electron-donating amine groups will be the most shielded (upfield), while the carbon attached to the methoxymethyl group will also be influenced by its substituents.

-

Aliphatic Carbons: The methylene carbon (-CH₂-) of the methoxymethyl group is expected to resonate around 70-75 ppm, and the methyl carbon (-OCH₃) is predicted to be in the 55-60 ppm region.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂, -CH₃) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-N stretch | Aromatic Amine |

| 1150-1085 | C-O stretch | Ether (-O-CH₂) |

Table 3: Expected IR Absorption Bands for this compound.

Interpretation of the IR Spectrum:

-

N-H Vibrations: The most prominent features in the IR spectrum will be the N-H stretching vibrations of the two primary amine groups, appearing as a pair of bands in the 3450-3250 cm⁻¹ region. The N-H bending vibration will be observed around 1650-1580 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching absorptions will be present as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxymethyl group will appear below 3000 cm⁻¹.

-

Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching of the ether linkage will be a strong band in the 1150-1085 cm⁻¹ range.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];

} "Workflow for the spectroscopic analysis of the target compound."

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) would be a suitable method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion: For this compound (C₈H₁₂N₂O), the exact mass is 152.09496 g/mol . In ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 153.1028. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃).

dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#FFFFFF", style="filled"]; edge [fontname="sans-serif", fontsize=10];

} "Plausible fragmentation pathways in electron ionization mass spectrometry."

Conclusion: A Unified Spectroscopic Identity

The combination of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H NMR spectrum confirms the number and connectivity of the protons, the predicted ¹³C NMR spectrum maps the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides fragmentation clues. Together, these techniques offer an unambiguous confirmation of the molecule's structure and a reliable means of assessing its purity, which is critical for its application in research and industry.

References

-

PubChem. 2-Methoxymethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. EP2621885B1.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Introduction

2-(Methoxymethyl)benzene-1,4-diamine, a key primary intermediate, has garnered significant attention in various chemical industries, most notably as a less sensitizing alternative to traditional p-phenylenediamine (PPD) in oxidative hair dye formulations. Its unique structural features, particularly the methoxymethyl substituent at the ortho position to one of the amino groups, modulate its reactivity and toxicological profile. This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and comparative analysis of the different strategies. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthesis of this important molecule.

Synthetic Strategies and Mechanistic Insights

Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as cost-effectiveness, scalability, and the desired purity of the final product. This guide will focus on three prominent synthetic strategies.

Telescoping Synthesis from 2-Hydroxymethylaniline

A cost-effective and efficient approach is the "telescoping" or one-pot synthesis starting from 2-hydroxymethylaniline.[1][2] This method is advantageous as it minimizes the need for isolating intermediates, thereby reducing waste and improving overall yield.[1] The key steps involve diazotization, an azo coupling, and a final reductive cleavage.

A detailed experimental protocol for this synthesis is outlined in the patent literature.[1] The process begins with the diazotization of 2-hydroxymethylaniline, followed by coupling with another molecule of 2-hydroxymethylaniline to form an azo compound. This intermediate is then subjected to reductive cleavage to yield 2-hydroxymethyl-p-phenylenediamine, which is subsequently methylated.

-

Step A: Synthesis of 2-(hydroxymethyl)-4-{(E)-[2-(hydroxymethyl)phenyl]diazenyl}aniline: 2-hydroxymethylaniline is treated with a nitrosation agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This salt then undergoes an azo coupling reaction with a second equivalent of 2-hydroxymethylaniline.

-

Step B: Synthesis of 2-hydroxymethyl-p-phenylenediamine: The azo compound from the previous step is subjected to catalytic hydrogenation. The azo bond is cleaved, yielding 2-hydroxymethyl-p-phenylenediamine and regenerating 2-hydroxymethylaniline, which can be recycled.[1]

-

Step C: Synthesis of this compound: The resulting 2-hydroxymethyl-p-phenylenediamine is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to afford the final product.[1]

The core of this synthesis lies in the formation and subsequent cleavage of the azo linkage. The final methylation is a straightforward acid-catalyzed etherification.

Caption: Synthetic pathway starting from 2-chlorobenzylchloride.

A variation of this route mentioned in the literature involves a Smiles rearrangement. [3][4]The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. [3][4][5]In the context of this synthesis, it would likely involve the migration of an aryl group to a nucleophilic heteroatom.

Caption: Generalized mechanism of the Smiles Rearrangement.

Synthesis from 2-Hydroxymethyl-phenol

A third approach utilizes 2-hydroxymethyl-phenol as the starting material. [5]This method involves the sequential introduction of the required functional groups onto the phenol ring.

The key steps in this synthesis are as follows:[5]

-

Step A: Methylation: The phenolic hydroxyl group of 2-hydroxymethyl-phenol is selectively methylated to produce 2-methoxymethyl-phenol.

-

Step B: Nitrosation: A nitroso group is introduced into the para-position of the 2-methoxymethyl-phenol.

-

Step C: Condensation and Reduction: The nitroso intermediate is then converted to the final diamine. This can involve condensation with hydroxylamine to form a dioxime, followed by reduction. [5]Alternatively, a direct reductive amination can be performed. [5]

The crucial step in this pathway is the regioselective nitrosation at the para-position to the hydroxyl group. The final conversion of the nitroso group and the carbonyl tautomer to an amine is achieved through reductive amination. Reductive amination involves the formation of an imine or oxime intermediate, which is then reduced to the corresponding amine. [6][7][8]

Caption: Synthetic pathway starting from 2-hydroxymethyl-phenol.

Comparative Analysis of Synthetic Routes

| Parameter | Telescoping Synthesis from 2-Hydroxymethylaniline | Synthesis from 2-Chlorobenzylchloride | Synthesis from 2-Hydroxymethyl-phenol |

| Starting Material | 2-Hydroxymethylaniline | 2-Chlorobenzylchloride | 2-Hydroxymethyl-phenol |

| Key Reactions | Diazotization, Azo coupling, Reductive cleavage, Etherification | Nitration, Nucleophilic Aromatic Substitution, Catalytic Hydrogenation | Methylation, Nitrosation, Condensation, Reduction/Reductive Amination |

| Advantages | Cost-effective, minimizes intermediate isolation, potential for recycling starting material. [1] | Utilizes well-established aromatic chemistry. | Avoids the use of highly toxic or hazardous reagents in some variations. |

| Disadvantages | Involves the handling of potentially unstable diazonium salts. | Can involve harsh nitrating conditions and the use of benzyl protecting groups that require a separate removal step. [3] | May require careful control of regioselectivity during nitrosation. |

| Reported Yields | Generally high due to the telescoping nature. | Can be moderate to good, but may be lowered by the number of steps. | Yields are dependent on the efficiency of the nitrosation and reduction steps. |

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable routes. The "telescoping" synthesis from 2-hydroxymethylaniline offers an elegant and efficient approach, minimizing waste and maximizing atom economy. The pathway from 2-chlorobenzylchloride, while involving more steps, relies on predictable and well-understood transformations. The synthesis from 2-hydroxymethyl-phenol provides an alternative that may offer advantages in terms of reagent safety.

The selection of an optimal synthetic strategy will ultimately be guided by the specific requirements of the application, including cost, scale, purity, and environmental considerations. A thorough understanding of the underlying mechanisms of each step is crucial for process optimization, troubleshooting, and ensuring the safe and efficient production of this valuable chemical intermediate.

References

- WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P

-

Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2025). [Link]

-

SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX - Slideshare. [Link]

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P

- EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google P

-

The Truce–Smiles rearrangement and related reactions: a review. [Link]

-

Smiles rearrangement - Grokipedia. [Link]

-

Radical Smiles Rearrangement: An Update - PMC - NIH. [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

- WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

Reductive Amination - Organic Chemistry Tutor. [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

- US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX [slideshare.net]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Methoxymethyl)benzene-1,4-diamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and primary applications of 2-(Methoxymethyl)benzene-1,4-diamine (CAS No: 337906-36-2). A substituted p-phenylenediamine, this compound has garnered significant attention as a primary intermediate, particularly in the formulation of next-generation oxidative hair dyes. Its key characteristic is a reduced skin sensitization potential compared to its unsubstituted analogue, p-phenylenediamine (PPD), making it a critical component for developing safer consumer products for a sensitized population. This document offers researchers, scientists, and drug development professionals the foundational knowledge required for its effective evaluation, handling, and application.

Chemical Identity and Structure

This compound, also known as 2-Methoxymethyl-p-phenylenediamine (ME-PPD), is an aromatic diamine. The presence of primary amine groups at positions 1 and 4 of the benzene ring makes it an effective precursor in polymerization and oxidative coupling reactions. The methoxymethyl substituent at position 2 is a critical structural modification that sterically hinders the molecule, which is believed to reduce its ability to act as a potent skin sensitizer.[1]

-

IUPAC Name: this compound[2]

-

CAS Number: 337906-36-2[3]

-

Molecular Formula: C₈H₁₂N₂O[3]

-

Common Synonyms: 2-Methoxymethyl-p-Phenylenediamine, ME-PPD, 1,4-Benzenediamine, 2-(methoxymethyl)-[2][3][4]

-

Canonical SMILES: COCC1=C(C=CC(=C1)N)N[2]

Physicochemical Properties

The physicochemical properties of a compound are paramount for determining its behavior in various matrices, guiding formulation development, and establishing safety protocols. The data presented below are derived from experimental findings reported in safety data sheets and chemical databases.

| Property | Value | Conditions | Source |

| Physical State | Solid, Powder | Ambient | [3] |

| Color | White | - | [3] |

| Melting Point | 80.7 - 81.1 °C | 1 atm | [3] |

| Boiling Point | Decomposes | > 81.1 °C (No boiling point observed up to 250°C) | [3] |

| Water Solubility | 284 g/L | 20 °C | [3] |

| Partition Coefficient (Log P) | -0.649 | 22.5 °C | [3] |

| Auto-ignition Temperature | > 404 °C | - | [3] |

| Density | 1.203 g/cm³ | 20 °C | [5] |

| Vapor Pressure | ~0 hPa | 20-50 °C (Calculated) | [5] |

Expert Insights: The high water solubility and negative Log P value indicate that this compound is a highly hydrophilic compound.[3] This has significant implications for its formulation in aqueous-based systems, such as hair dyes, and its pharmacokinetic profile, suggesting rapid absorption and excretion with low potential for bioaccumulation. The noted decomposition above the melting point is a critical parameter for synthesis and purification, indicating that techniques such as distillation are unsuitable and thermal stress should be minimized.[3]

Synthesis Pathway Overview

Understanding the synthesis of this compound provides context for potential impurities and informs quality control strategies. A common and scalable method is a multi-step process starting from 2-chlorobenzylchloride, as detailed in patent literature.[6][7] The causality behind this pathway lies in the controlled, sequential introduction of functional groups to build the final molecule with high purity.

The general workflow is as follows:

Caption: Generalized synthetic route to this compound.

Causality in Synthesis:

-

Nitration: The initial nitration step places a nitro group para to the chloro-substituted benzyl group, which will ultimately become one of the amine functionalities.

-

Methoxylation & Amination: These nucleophilic substitution steps build the core structure. The use of a benzylamine protecting group is a key strategic choice to ensure selectivity.

-

Catalytic Hydrogenation: The final step is a reduction of the nitro group to an amine and cleavage of the benzyl protecting group.[7] This is typically achieved using a palladium or platinum-based catalyst under a hydrogen atmosphere.[7] This method is highly efficient and clean, minimizing byproducts. The entire process, especially the final steps, must be conducted under an inert atmosphere as aromatic diamines are susceptible to oxidation.[8]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in both raw material and final formulations.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound. Its hydrophilic nature makes it well-suited for reverse-phase chromatography.

Field-Proven Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is based on a validated method for analyzing 2-Methoxymethyl-p-phenylenediamine.[4][8] The choice of a specialized reverse-phase column and an acidic mobile phase ensures good peak shape and retention for this polar, basic analyte.

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column with low silanol activity.[8]

-

Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS compatibility).[4][8]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh 10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute further as needed for calibration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2-Methoxymethyl-p-phenylenediamine | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 8. Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-(Methoxymethyl)benzene-1,4-diamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)benzene-1,4-diamine in Organic Solvents

Introduction

This compound, also known by its synonym 2-Methoxymethyl-p-Phenylenediamine (ME-PPD), is an aromatic amine increasingly utilized in various chemical applications, notably as a key intermediate and precursor in the formulation of oxidative hair dyes[1][2]. Its unique molecular structure, featuring a hydrophobic benzene core functionalized with two hydrophilic primary amine groups and a methoxymethyl ether group, imparts a complex and versatile solubility profile. Understanding this profile is paramount for researchers, formulation scientists, and process chemists in optimizing reaction conditions, purification protocols, and final product formulations.

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 337906-36-2) in a range of common organic solvents. We will delve into the underlying chemical principles that govern its solubility, present a qualitative solubility summary, and provide a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. ME-PPD possesses a fascinating duality: a nonpolar aromatic ring and highly polar functional groups capable of hydrogen bonding.

-

Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, promoting interactions with nonpolar solvents through van der Waals forces.

-

Amine Groups (-NH₂): The two primary amine groups are strong hydrogen bond donors and acceptors. They are also weakly basic, allowing for protonation and salt formation in acidic media, which dramatically enhances aqueous solubility[3].

-

Methoxymethyl Group (-CH₂OCH₃): The ether oxygen in this group acts as a hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

This combination results in a molecule with significant polarity, as evidenced by its negative LogP value, which indicates a preference for hydrophilic environments[4][5].

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 337906-36-2 | [4][5][6][7] |

| Molecular Formula | C₈H₁₂N₂O | [4][5][7] |

| Molecular Weight | 152.19 g/mol | [4][7] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | 80.7 - 81.1 °C | [5] |

| logP (Octanol/Water) | -0.649 (at 22.5 °C) | [4][5] |

| Water Solubility | 284 g/L (at 20 °C) | [5] |

The exceptionally high water solubility and negative logP value are critical data points, confirming the dominant influence of the polar functional groups on the molecule's overall properties[5].

Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility[8]. Based on the molecular structure analysis, ME-PPD is expected to be most soluble in polar organic solvents and progressively less soluble as solvent polarity decreases. While extensive quantitative data is not publicly available for all solvents, a qualitative and predictive summary can be constructed based on chemical principles and solvent classifications.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (both donating and accepting) between the solvent's hydroxyl group and the compound's amine and ether groups. These solvents are often used in its synthesis, implying good solubility[9][10]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the amine protons[5]. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | A balance of interactions. The solvent's polarity is sufficient to engage with the amine/ether groups, while its organic character interacts with the benzene ring. General literature suggests amines are soluble in DCM[11]. |

| Nonpolar | Toluene, Hexane | Low to Very Low | The energy required to break the strong intermolecular hydrogen bonds between ME-PPD molecules is not compensated by the weak van der Waals forces formed with nonpolar solvents[12]. |

Standard Protocol for Equilibrium Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a robust experimental protocol is required. The equilibrium shake-flask method is a gold-standard technique that is both reliable and reproducible[12]. This protocol is designed to be a self-validating system for determining solubility in any given solvent.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To accurately quantify the solubility of ME-PPD in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ME-PPD to a glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed at the controlled temperature for at least 30 minutes to allow undissolved solids to sediment.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable diluent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Multiple dilutions may be necessary.

-

-

Quantitative Analysis (HPLC-UV):

-

Calibration: Prepare a series of calibration standards of ME-PPD of known concentrations in the same diluent.

-

Method: Inject the standards and the diluted samples onto the HPLC system. A typical reverse-phase method might be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for ME-PPD (e.g., ~240-300 nm, to be determined empirically).

-

Injection Volume: 10 µL

-

-

Data Acquisition: Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation:

-

Using the regression equation from the calibration curve, determine the concentration of ME-PPD in the diluted sample.

-

Calculate the original concentration in the undiluted filtrate by multiplying by the dilution factor. This final value represents the equilibrium solubility of ME-PPD in the tested solvent at the specified temperature.

-

Conclusion

This compound is a highly polar aromatic amine whose solubility is dominated by its capacity for hydrogen bonding. It exhibits high solubility in polar protic and aprotic organic solvents, such as alcohols and DMSO, and has very limited solubility in nonpolar solvents like hexane. This distinct solubility profile is a direct consequence of the interplay between its hydrophilic amine and ether functional groups and its hydrophobic benzene core. For researchers and developers, this knowledge is critical for selecting appropriate solvent systems for synthesis, purification, formulation, and analytical testing, ensuring efficiency and success in their scientific endeavors. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data to support these critical decisions.

References

-

This compound - Chongqing Chemdad Co., Ltd. Chemdad.4

-

This compound - Safety Data Sheet. ChemicalBook.5

-

An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives. Benchchem.12

-

This compound | 337906-36-2. ChemicalBook.6

-

UNIT I Benzene and its derivatives. Raffles University.13

-

Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.9

-

2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859. PubChem.7

-

337906-36-2|this compound. BLDpharm.14

-

Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.15

-

Experiment 13 – Properties of Amines and Amides. Moorpark College.11

-

Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.10

-

Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Journal of Liquid Chromatography & Related Technologies.16

-

Solubility of Organic Compounds. University of Calgary.Link

-

Are amines soluble in organic solvents? Quora.8

-

Abstract about aromatic amines. ResearchGate.17

-

Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.18

-

OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission.1

-

Test for Amino Groups. BYJU'S.3

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.19

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind.20

-

This compound CAS: 337906-36-2. Career Henan Chemical Co.2

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. This compound CAS: 337906-36-2 - Career Henan Chemical Co. [coreychem.com]

- 3. byjus.com [byjus.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 337906-36-2 [chemicalbook.com]

- 7. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 10. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rafflesuniversity.edu.in [rafflesuniversity.edu.in]

- 14. 337906-36-2|this compound|BLD Pharm [bldpharm.com]

- 15. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. MX2013003640A - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. studymind.co.uk [studymind.co.uk]

An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

A Note on Chemical Identification: The provided CAS Number, 337906-36-2, corresponds to the compound 2-Methoxymethyl-p-phenylenediamine, a substance primarily used in the synthesis of dyes.[1][2][3][4] The technical requirements of this guide, focusing on signaling pathways, drug development, and specific experimental protocols, strongly indicate that the intended subject is the well-characterized research compound GSK1016790A (alternate CAS Number: 942206-85-1).[5][6][7] GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and aligns with the scientific context of the prompt.[7][8] This guide will proceed with a comprehensive analysis of GSK1016790A.

Introduction: Elucidating Cellular Signaling with a Selective TRPV4 Probe

GSK1016790A is a powerful small molecule tool developed by GlaxoSmithKline for the potent and selective activation of the TRPV4 ion channel.[7][9] TRPV4 is a non-selective cation channel that is permeable to calcium (Ca²⁺) and plays a crucial role in a multitude of physiological processes, including osmoregulation, vascular function, and mechanosensation.[6][9][10] As an experimental tool, the high potency of GSK1016790A, with efficacy in the nanomolar range, allows researchers to precisely investigate the downstream consequences of TRPV4 activation in various cellular and systemic contexts.[8][9] This guide provides an in-depth overview of its chemical properties, mechanism of action, associated signaling cascades, and the key experimental methodologies used to characterize its function.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research, influencing factors such as solubility for in vitro assays and formulation for in vivo studies.

Table 1: Chemical and Physical Properties of GSK1016790A

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [7][8] |

| Synonyms | GSK101 | [6][7] |

| CAS Number | 942206-85-1 | [5][6] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [6][7] |

| Molecular Weight | 655.61 g/mol | [7][8] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: ≥50 mg/mL, DMF: 15 mg/mL, Ethanol: 10 mg/mL | [6] |

| SMILES | CC(C)CC(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl | [7][11] |

| InChI Key | IVYQPSHHYIAUFO-VXKWHMMOSA-N | [6][7] |

Core Mechanism of Action: Direct Channel Gating and Calcium Influx

GSK1016790A functions as a direct agonist of the TRPV4 channel.[12] Its binding to the channel protein induces a conformational change, leading to the opening of the channel pore.[12] This event allows for the influx of cations, with a notable permeability to Ca²⁺.[9][12] The resulting rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers a cascade of downstream signaling pathways.[12][13] The specificity of GSK1016790A for TRPV4 is well-documented; its effects are absent in cells not expressing the channel and can be blocked by known TRPV4 antagonists such as HC067047.[12][14]

Downstream Signaling Cascades: From Ion Flux to Cellular Response

The initial Ca²⁺ signal initiated by GSK1016790A is transduced into complex, cell-type-dependent physiological responses through various signaling pathways. These pathways can modulate everything from vascular tone to gene expression.[8][12]

Endothelial Nitric Oxide Synthase (eNOS) Activation and Vasodilation

In endothelial cells, GSK1016790A-mediated TRPV4 activation is a key regulator of vasodilation. The influx of Ca²⁺ activates downstream kinases, including Akt and AMP-activated protein kinase (AMPK), which in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS).[12] Activated eNOS produces nitric oxide (NO), a potent vasodilator.[8][12]

Channel Trafficking and Desensitization

Prolonged exposure to GSK1016790A leads to a dynamic regulation of the TRPV4 channel itself. The activation triggers a Ca²⁺-dependent signaling cascade involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[13] This pathway ultimately leads to the endocytosis (internalization) of TRPV4 channels from the plasma membrane, moving them to recycling endosomes.[13][14] This process serves as a negative feedback mechanism, causing partial desensitization and down-regulation of the channel's surface expression.[9][13][15]

Quantitative Potency of GSK1016790A

The potency of GSK1016790A is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. Its high potency makes it a valuable tool for studying TRPV4 function both in vitro and in vivo.[12][13]

Table 2: Potency (EC₅₀) of GSK1016790A in Various Cell Systems

| Parameter | Cell Type | Species | Value | Reference |

| EC₅₀ for Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM | [5][6][8] |

| EC₅₀ for Ca²⁺ Influx | HEK cells expressing TRPV4 | Mouse | 18 nM | [5][6][8] |

| EC₅₀ for Ca²⁺ Influx | HeLa cells expressing TRPV4 | Human | 3.3 nM | [9][15] |

| EC₅₀ for Cytoplasmic Aggregation | HEK293 cells expressing TRPV4 | Human | 31 nM | [13][14] |

| EC₅₀ | Choroid plexus epithelial cells | Not Specified | 34 nM | [16] |

Key Experimental Protocols for Characterizing GSK1016790A Activity

The following protocols are foundational for investigating the effects of GSK1016790A on TRPV4 channels.

Intracellular Calcium Imaging

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) following the application of GSK1016790A. This is the most direct method to confirm TRPV4 activation.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom imaging dishes or coverslips and culture overnight.[9][17]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for a specified duration at 37°C.[12]

-

Washing: Gently wash the cells with the physiological salt solution to remove any excess extracellular dye.[12]

-

Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity of the cells for 1-2 minutes to establish a stable signal.[9][12]

-

Agonist Application: Add GSK1016790A at the desired concentration to the imaging chamber.

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the rapid increase and subsequent plateau or decay of the calcium signal.[9]

-

Analysis: Quantify the change in fluorescence, which is proportional to the change in [Ca²⁺]i. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the relative change in fluorescence (ΔF/F₀).[12]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through the TRPV4 channels upon activation by GSK1016790A.

Step-by-Step Methodology:

-

Cell Preparation: Use cells expressing TRPV4 grown on glass coverslips, placed in a recording chamber on an inverted microscope.[12]

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ when filled with an intracellular solution. The intracellular solution typically contains cesium to block potassium channels, while the extracellular solution is a physiological salt buffer.[9][17]

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving electrical and chemical access to the cell's interior.

-

Current Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Record baseline current.[17]

-

Agonist Perfusion: Perfuse the recording chamber with a solution containing GSK1016790A.

-

Data Acquisition: Record the inward and outward currents evoked by the agonist. A voltage-ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which is characteristic of the TRPV4 channel.[9][17]

Conclusion

GSK1016790A is an indispensable pharmacological tool for probing the function of TRPV4 channels. Its high potency and selectivity enable the precise activation of this channel, triggering a primary influx of Ca²⁺ that initiates a diverse array of downstream signaling pathways. These pathways, involving critical cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate physiological responses ranging from vasodilation to the dynamic regulation of the channel's own cell surface expression. The experimental methodologies detailed here provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in both health and disease, underpinning future therapeutic development targeting this important ion channel.

References

- The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. (n.d.). Benchchem. Retrieved January 16, 2026.

- Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6.

- Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713.

- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. (2019). PMC - PubMed Central.

- Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. (2018). PubMed Central.

- Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells. (2012). PubMed.

- Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Expert.

- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. (2011).

- A Comparative Guide to TRPV4 Agonists: RN-1747 versus GSK1016790A. (n.d.). Benchchem. Retrieved January 16, 2026.

-

GSK1016790A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

- (PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (2019).

- Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. (2018). American Physiological Society Journal.

-

GSK1016790A. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β p

-

GSK1016790A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

- Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest r

- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. (2011). PMC - NIH.

-

2-(methoxymethyl)benzene-1,4-diamine CAS NO.337906-36-2. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

2-Methoxymethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

- 1. CAS 337906-36-2: 2-Methoxymethyl-p-phenylenediamine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK1016790A - Wikipedia [en.wikipedia.org]

- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 10. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK1016790A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Amine Groups in 2-(Methoxymethyl)benzene-1,4-diamine

Abstract

2-(Methoxymethyl)benzene-1,4-diamine, a substituted p-phenylenediamine, is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for hair dyes.[1][2] The reactivity of its two primary amine groups, situated at the 1- and 4-positions, is intricately modulated by the electronic and steric influence of the methoxymethyl substituent at the 2-position. This guide provides a comprehensive analysis of the differential reactivity of these amine groups. We will explore key chemical transformations including N-acylation, N-alkylation, diazotization, and Schiff base formation. The underlying principles governing regioselectivity are elucidated, supported by detailed experimental protocols, mechanistic diagrams, and characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the unique chemical properties of this compound.

Molecular Structure and Reactivity Overview

This compound possesses a unique substitution pattern that dictates the reactivity of its nucleophilic centers. The two amine groups are electronically activated by their attachment to the aromatic ring. However, their local chemical environments are distinct, leading to differential reactivity.

-

Amine Group at C4 (para-position): This amine is sterically unhindered. Its nucleophilicity is primarily influenced by the standard electronic donating effect of the other amine group and the more complex influence of the methoxymethyl group.

-

Amine Group at C1 (ortho-position): This amine is situated adjacent to the methoxymethyl group. This proximity introduces significant steric hindrance, which can impede the approach of bulky electrophiles.[3][4]

The methoxymethyl group (-CH₂OCH₃) itself has a dual electronic nature. While the ether oxygen can donate electron density via resonance, the overall group can exhibit a mild inductive electron-withdrawing effect. Critically, its primary influence is steric, creating a more crowded environment around the C1-amino group.[5][6] This inherent asymmetry is the key to achieving selective functionalization of one amine group over the other.

Physicochemical Properties

A summary of key physicochemical data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [7] |

| Molecular Weight | 152.19 g/mol | [7] |

| Melting Point | 80.7 - 81.1 °C | [8] |

| Water Solubility | 284 g/L at 20 °C | [8] |

| log Pow | -0.649 at 22.5 °C | [8][9] |

Regioselective N-Acylation

N-acylation is a fundamental transformation for amine groups. In the case of this compound, the differential steric environment allows for highly selective mono-acylation at the more accessible C4-amine.

Causality of Selectivity: The rate of acylation is highly sensitive to steric hindrance. The bulky methoxymethyl group shields the C1-amine, making the C4-amine the preferred site for nucleophilic attack on an acylating agent like an acyl chloride or anhydride. By carefully controlling reaction conditions (e.g., low temperature, slow addition of the acylating agent), di-acylation can be minimized.[10][11][12]

Workflow for Selective Mono-Acylation

Caption: Workflow for the selective mono-acylation of this compound.

Experimental Protocol: Selective Mono-N-acetylation

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-amino-2-(methoxymethyl)phenyl)acetamide.

Diazotization and Subsequent Coupling Reactions

Diazotization of aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields diazonium salts, which are versatile intermediates in organic synthesis.[13] For this compound, the electronic differences between the two amino groups, though subtle, can be exploited for selective diazotization under carefully controlled conditions. The C4-amine is generally expected to be slightly more basic and reactive.

Mechanism of Diazotization

Caption: General mechanism for the diazotization of a primary aromatic amine.

Experimental Protocol: Selective Mono-Diazotization and Azo Coupling

-

Diazotization: Dissolve this compound (1.0 eq) in aqueous HCl (3.0 eq) at 0-5 °C. Prepare a solution of sodium nitrite (1.0 eq) in cold water and add it dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A colored azo compound should precipitate immediately.

-

Isolation: Stir the reaction mixture for an additional hour at low temperature. Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

N-Alkylation and Schiff Base Formation

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging to control and often leads to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. The steric hindrance at the C1-amine significantly disfavors its alkylation compared to the C4-amine. Reductive amination offers a more controlled route to mono-alkylated products.

Schiff Base Formation: The reaction with aldehydes and ketones to form imines (Schiff bases) is another key reaction. Similar to acylation, the C4-amine will react preferentially due to its greater steric accessibility. This allows for the synthesis of mono-imine derivatives.

Factors Influencing Regioselectivity

Caption: Key factors governing the regioselective reactions of the diamine.

Analytical Characterization

Confirming the regioselectivity of these reactions is paramount. A combination of spectroscopic techniques is employed.

| Technique | Starting Diamine (MMB-1,4-DA) | C4-Mono-Acetylated Product |

| ¹H NMR | Two distinct -NH₂ signals. Aromatic protons show complex splitting. Singlet for -OCH₃ and a singlet for -CH₂-. | One -NH₂ signal remains. One amide -NH signal appears (downfield). Aromatic proton signals shift and change multiplicity. Acetyl -CH₃ singlet appears (~2.1 ppm). |

| ¹³C NMR | Eight distinct carbon signals. | Appearance of a carbonyl (C=O) signal (~168-170 ppm). Shifts in the aromatic carbon signals, particularly C4 and its neighbors. |

| IR Spec. | Two N-H stretching bands for primary amine (~3350-3450 cm⁻¹). | One N-H stretching band remains. Appearance of a strong C=O stretch (~1660 cm⁻¹) and an N-H bend for the amide. |

| Mass Spec. | M⁺ peak corresponding to C₈H₁₂N₂O. | M⁺ peak corresponding to C₁₀H₁₄N₂O₂ (addition of C₂H₂O). |

Conclusion and Future Outlook

The amine groups of this compound exhibit distinct reactivity profiles governed primarily by the steric hindrance imposed by the ortho-methoxymethyl group. This differential reactivity allows for predictable and selective mono-functionalization at the C4-position, a feature of significant synthetic utility. By carefully selecting reagents and controlling reaction conditions, chemists can harness this inherent asymmetry to construct complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this versatile building block in their synthetic endeavors, from drug discovery to the development of new materials. Future work may focus on leveraging this selectivity in solid-phase synthesis or developing novel catalytic methods for functionalizing the more hindered C1-amine.

References

- BenchChem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations.

- Career Henan Chemical Co. (n.d.). This compound CAS: 337906-36-2.

- Google Patents. (n.d.). EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.

- Buncel, E., & Crampton, M. R. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024.

- Valera, J. M., et al. (2023). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry.

- Hansen, M. C., et al. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Jacobson, A. R., Makris, A. N., & Sayre, L. M. (n.d.). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry.

- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate.

- PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- Beltrán-López, M. N., et al. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Togni, A., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI.

- ResearchGate. (2007). Electronic structure and conformation of aniline and meta‐chloroaniline dimers.

Sources

- 1. This compound CAS: 337906-36-2 - Career Henan Chemical Co. [coreychem.com]

- 2. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]

- 3. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. rsc.org [rsc.org]

- 11. Monoacylation of Symmetrical Diamines in Charge Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diazotisation [organic-chemistry.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Methoxymethyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)benzene-1,4-diamine is a substituted aromatic diamine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials, including hair dyes.[1][2] Understanding its thermal stability and decomposition profile is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior in various thermal-stress scenarios. This guide provides a detailed framework for the comprehensive evaluation of the thermal properties of this compound. It outlines the core analytical techniques, proposes detailed experimental protocols, and discusses the theoretical underpinnings of potential decomposition pathways. This document is intended to serve as a practical roadmap for researchers and professionals engaged in the study and application of this compound.

Introduction and Physicochemical Profile

This compound, also known as 2-Methoxymethyl-p-Phenylenediamine, is a white solid at room temperature.[3] Its chemical structure, featuring a benzene ring substituted with two amine groups and a methoxymethyl group, suggests a complex thermal behavior influenced by the interplay of these functional groups. The presence of amine functionalities, in particular, indicates a susceptibility to oxidation and thermal degradation.

A summary of its known physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[4] |

| Molecular Weight | 152.19 g/mol | PubChem[4] |

| CAS Number | 337906-36-2 | ChemicalBook[3] |

| Appearance | White solid/powder | ChemicalBook[3] |

| Melting Point | 80.7 - 81.1 °C | ChemicalBook[3] |

| Boiling Point | Decomposes above melting point; no boiling point observed up to 250°C. | ChemicalBook[3] |

| Auto-ignition Temperature | > 404 °C | ChemicalBook[3] |

| Solubility | Water: 284 g/L at 20 °C; Soluble in DMSO. | ChemicalBook[3] |

Core Analytical Methodologies for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a multi-faceted approach employing several key thermoanalytical techniques is essential. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7] For this compound, TGA will reveal the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on thermal events such as melting, crystallization, and decomposition.[8][9] DSC analysis will identify the melting endotherm and any exothermic events associated with decomposition, allowing for the determination of the enthalpy of these transitions.

The logical workflow for a comprehensive thermal analysis is depicted in the following diagram:

Caption: A hypothesized initial step in the thermal decomposition of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is crucial for its safe and effective application. The experimental framework detailed in this guide, centered on TGA and DSC analysis, provides a robust methodology for obtaining this critical data. The resulting thermal profile will be invaluable for chemical process design, safety assessments, and ensuring the quality and stability of products derived from this important chemical intermediate. Further investigation using evolved gas analysis (TGA-MS or TGA-FTIR) is recommended to definitively identify the decomposition products and validate the proposed mechanistic pathways.

References

- Fluorochem, Safety Data Sheet: this compound. (2024).

-

Vyazovkin, S., et al., Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. (2005). [Link]

-

Chongqing Chemdad Co., Ltd., this compound. (n.d.). [Link]

-

PubChem, 2-Methoxymethyl-p-phenylenediamine. (n.d.). [Link]

-

Gnanavel, G., & Ratna, D., Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). [Link]

-

Wikipedia, Thermogravimetric analysis. (2023). [Link]

- Google Patents, EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. (2016).

-

Wikipedia, Differential scanning calorimetry. (2023). [Link]

-

Chemistry LibreTexts, Thermogravimetric analysis (TGA). (2022). [Link]

-

Setaram, An overview of Differential Scanning Calorimetry - DSC. (n.d.). [Link]

-

XRF Scientific, A Beginner's Guide to Thermogravimetric Analysis. (n.d.). [Link]

-

Wisconsin Centers for Nanoscale Technology, Thermogravimetric Analysis. (n.d.). [Link]

-

NETZSCH Analyzing & Testing, Differential Scanning Calorimeter (DSC/DTA). (n.d.). [Link]

-

Jahangiri, S., et al., Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). [Link]

Sources

- 1. This compound CAS: 337906-36-2 - Career Henan Chemical Co. [coreychem.com]

- 2. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. setaramsolutions.com [setaramsolutions.com]

2-(Methoxymethyl)benzene-1,4-diamine crystal structure analysis